Chrysophanol triglucoside

Übersicht

Beschreibung

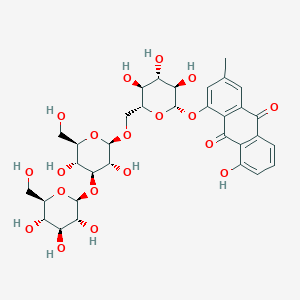

Chrysophanol triglucoside is an anthraquinone derivative isolated from the plant Cassia obtusifolia. It is known for its inhibitory activity against protein tyrosine phosphatases 1B and α-glucosidase, making it a compound of interest in diabetes research . The molecular formula of this compound is C33H40O19, and it has a molecular weight of 740.66 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chrysophanol triglucoside can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with glucose in the presence of a catalyst under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Chrysophanol triglucoside undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to form reduced derivatives.

Substitution: this compound can participate in substitution reactions where the glucose moieties can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like trifluoromethanesulfonic acid (TfOH) and solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Chrysophanol anthrone and chrysophanol.

Reduction: Reduced derivatives of this compound.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chrysophanol triglucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: The compound is studied for its inhibitory effects on protein tyrosine phosphatases 1B and α-glucosidase, making it relevant in diabetes research

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Chrysophanol triglucoside exerts its effects primarily through the inhibition of protein tyrosine phosphatases 1B and α-glucosidase. The inhibition of these enzymes helps regulate glucose levels in the body, making it a potential therapeutic agent for diabetes . The molecular targets include the active sites of these enzymes, where this compound binds and inhibits their activity .

Vergleich Mit ähnlichen Verbindungen

Chrysophanol: An anthraquinone with similar inhibitory properties but without the glucose moieties.

Emodin: Another anthraquinone with similar biological activities but different structural features.

Aloe-emodin: A structurally related compound with similar therapeutic potential.

Uniqueness: Chrysophanol triglucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like chrysophanol and emodin. This glycosylation also contributes to its specific inhibitory activity against protein tyrosine phosphatases 1B and α-glucosidase, making it a valuable compound in diabetes research .

Biologische Aktivität

Chrysophanol triglucoside, a naturally occurring anthraquinone derivative primarily isolated from Cassia obtusifolia, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is classified under anthraquinones, characterized by a specific glycosylation pattern that enhances its solubility and bioactivity. The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₄O₁₁

- CAS Number : 120181-07-9

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biochemical pathways:

- Inhibition of Protein Tyrosine Phosphatases (PTP1B) : this compound inhibits PTP1B with an IC50 value of 80.17 µM, which enhances insulin signaling pathways crucial for glucose metabolism .

- Inhibition of α-Glucosidase : The compound also inhibits α-glucosidase with an IC50 value of 197.06 µM, reducing glucose absorption in the intestine .

Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of colorectal cancer cells by targeting the KITENIN/ErbB4 complex, leading to reduced tumor growth in vivo . Another investigation highlighted its potential in treating breast cancer through apoptosis induction in cancerous cells .

Neuroprotective Effects

Research indicated that this compound protects neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Anti-Diabetic Potential

In diabetic animal models, this compound administration resulted in significant reductions in blood glucose levels, supporting its role as a natural anti-diabetic agent .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound indicates good absorption due to its low lipophilicity, further studies are needed to fully understand its metabolism and excretion pathways. Toxicity assessments have shown low adverse effects at therapeutic doses, making it a promising candidate for further drug development .

Eigenschaften

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWISUOFXLRAML-VULFOYAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104805 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120181-07-9 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.